molecular formula C23H34N2 B134815 1,3-Bis(1-adamantyl)imidazol-2-ylidene CAS No. 131042-77-8

1,3-Bis(1-adamantyl)imidazol-2-ylidene

Cat. No. B134815
M. Wt: 338.5 g/mol
InChI Key: PLONOWACPBEYFD-UHFFFAOYSA-N
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Description

1,3-Bis(1-adamantyl)imidazol-2-ylidene is a stable carbene derivative characterized by the presence of two bulky adamantyl groups attached to the nitrogen atoms of the imidazole ring. This structure is part of a broader class of compounds that include imidazol-2-ylidenes, which are known for their stability and reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of 1,3-bis(1-adamantyl)imidazol-2-ylidene involves the decomposition of 1,3-bis(1-adamantyl)-2,3-dihydro-1H-benzimidazol-2-ylacetonitrile under heating and reduced pressure. This method is part of a larger set of synthetic strategies aimed at creating stable carbenes with different substituents to explore their properties and reactivity .

Molecular Structure Analysis

The molecular structure of 1,3-bis(1-adamantyl)imidazol-2-ylidene has been determined by X-ray analysis, revealing geometric parameters that suggest a lower aromaticity compared to other imidazol-2-ylidenes. This difference in aromaticity can influence the compound's reactivity and stability .

Chemical Reactions Analysis

1,3-Bis(1-adamantyl)imidazol-2-ylidene exhibits interesting reactivity, such as reacting with acetonitrile to form insertion products and with molecular sulfur to yield a thione derivative. However, it does not react with selenium under similar conditions, indicating selective reactivity based on the type of reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-bis(1-adamantyl)imidazol-2-ylidene include partial conjugation in the heteroring and luminescence under UV irradiation. These properties are significant as they can affect the compound's applications in materials science and as a luminescent marker .

While the provided data does not include direct information on 1,3-bis(1-adamantyl)imidazol-2-ylidene, the related compounds and their synthesis, structure, and reactivity can offer insights into the behavior of similar adamantane-based carbenes. The versatility of adamantane derivatives in forming various complexes and frameworks, as seen in the synthesis of metal-organic frameworks , and the adaptability of adamantane-containing molecules in molecular recognition , suggest that 1,3-bis(1-adamantyl)imidazol-2-ylidene could also exhibit interesting binding properties and form diverse supramolecular structures. Additionally, the transformations of adamantane-containing imidazopyridines provide a context for understanding the reactivity of adamantane-substituted heterocycles, which could be relevant for the chemical reactions analysis of 1,3-bis(1-adamantyl)imidazol-2-ylidene.

Scientific Research Applications

Catalytic Applications

  • Transfer Hydrogenation Catalysts : 1,3-Bis(1-adamantyl)imidazol-2-ylidene has been used in iridium complexes as catalysts for transfer hydrogenation reactions. These complexes demonstrate significant activity in transferring hydrogen to unsaturated substrates (Hillier et al., 2001).

  • Electrochemical Reduction : This carbene has been shown to be compatible with ionic liquids, showcasing potential in electrochemical applications. It was reduced electrochemically to produce a nucleophilic carbene (Gorodetsky et al., 2004).

  • Hydrosilylation and Transfer Hydrogenation : Bis(N-heterocyclic carbene) complexes of iron(II) containing 1,3-Bis(1-adamantyl)imidazol-2-ylidene have shown efficacy in catalyzing hydrosilylation and transfer hydrogenation (Hashimoto et al., 2012).

Structural and Thermochemical Studies

  • Stability and Structure Analysis : Studies have been conducted to understand the geometric parameters and stability of compounds containing 1,3-Bis(1-adamantyl)imidazol-2-ylidene. These analyses provide insights into its aromaticity and potential for use in various chemical reactions (Korotkikh et al., 2006).

  • Luminescent Properties : The compound has been studied for its luminescent properties under UV irradiation, indicating potential applications in optical materials or sensors (Jin et al., 2013).

Organic Synthesis

  • Complex Formation : Research has shown the ability of 1,3-Bis(1-adamantyl)imidazol-2-ylidene to form complexes with metals such as magnesium and zinc, hinting at its versatility in organometallic chemistry (Arduengo et al., 1993).

  • Ring-Closing Metathesis : Ruthenium complexes with 1,3-Bis(1-adamantyl)imidazol-2-ylidene have been effective in ring-closing metathesis, a valuable reaction in organic synthesis (Jafarpour et al., 1999).

Safety And Hazards

1,3-Bis(1-adamantyl)imidazol-2-ylidene is classified as a flammable solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,3-bis(1-adamantyl)-2H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLONOWACPBEYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4CN(C=C4)C56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436293
Record name 1,3-bis(1-adamantyl)imidazol-2-ylidene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(1-adamantyl)imidazol-2-ylidene

CAS RN

131042-77-8
Record name 1,3-bis(1-adamantyl)imidazol-2-ylidene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
64
Citations
NI Korotkikh, GF Raenko, TM Pekhtereva… - Russian journal of …, 2006 - Springer
A new stable crystalline carbene, 1,3-bis(1-adamantyl)benzimidazol-2-ylidene, was synthesized by decomposition of 1,3-bis(1-adamantyl)-2,3-dihydro-1H-benzimidazol-2-ylacetonitrile …
Number of citations: 52 link.springer.com
T Boddaert, Y Coquerel… - Chemistry–A European …, 2011 - Wiley Online Library
A study of the organocatalytic activity of N‐heterocyclic carbenes (NHCs) in the Michael addition of 1,3‐dicarbonyl compounds has allowed us to identify 1,3‐bis(2,6‐diisopropylphenyl)…
H Song, Y Kim, J Park, YH Ko, K Kim… - European Journal of …, 2017 - Wiley Online Library
The direct addition of tetracyanoethylene (TCNE) to the carbene center of 1,3‐bis(2,6‐diisopropylphenyl)imidazol‐2‐ylidene (IPr) was successfully demonstrated. The IPr–TCNE adduct, …
CP Giarrusso, DV Zeil, VL Blair - Dalton Transactions, 2023 - pubs.rsc.org
The synthesis and full characterisation of two silver(I) amido complexes, stabilised by ancillary N-heterocyclic carbene (NHC) ligands is presented. The light stable complexes [Ag(IDipp)…
Number of citations: 3 pubs.rsc.org
E Bolbat, OF Wendt - European Journal of Organic Chemistry, 2016 - Wiley Online Library
To achieve high selectivity in directed C–H activation, an NHC ligand was introduced to a palladium catalyst. A range of Pd‐PEPPSI complexes were applied in the direct acetoxylation …
Y Kim, Y Kim, MY Hur, E Lee - Journal of Organometallic Chemistry, 2016 - Elsevier
A facile and efficient route to synthesize sterically bulky N-heterocyclic carbenes with high percent buried volumes has been developed. The method involves three steps from …
Number of citations: 38 www.sciencedirect.com
TW Hudnall, CW Bielawski - Journal of the American Chemical …, 2009 - ACS Publications
Treatment of dimethylmalonyl dichloride with N,N′-bis(2,6-diisopropylphenyl)-N-trimethylsilylformamidine followed by trimethylsilyl triflate (TMS·OTf) afforded the pyrimidinium salt [1H][…
Number of citations: 319 pubs.acs.org
A Baishya, L Kumar, MK Barman, HS Biswal… - Inorganic …, 2017 - ACS Publications
A series of structurally characterized magnesium and zinc complexes of the form L 4-tBuPh –M{N(SiMe 3 ) 2 } 2 [M = Mg (1) and Zn (2); L 4-tBuPh = 1,3-diethyl-4,5-dimethylimidazolium-…
Number of citations: 28 pubs.acs.org
C Samojłowicz, M Bieniek, K Grela - Chemical reviews, 2009 - ACS Publications
N-Heterocyclic carbene (NHC) ligands, introduced as analogues to phosphines, are recently getting wide attention in the design of diverse homogeneous catalytic systems. 1-6 During …
Number of citations: 118 pubs.acs.org
S Naicker - 2010 - ukzn-dspace.ukzn.ac.za
Since the discovery of Wilkinson’s catalyst and its usefulness in the homogeneous hydrogenation of olefins many investigations have been carried out on trivalent, tertiary phosphine–…
Number of citations: 0 ukzn-dspace.ukzn.ac.za

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